molecular formula C20H23FN4O2 B2521998 N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034227-72-8

N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2521998
CAS RN: 2034227-72-8
M. Wt: 370.428
InChI Key: DWBSINDRFXAPAM-UHFFFAOYSA-N
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Description

The compound N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic molecule that appears to be designed for medicinal chemistry applications. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their potential uses in medicinal chemistry, particularly as analgesics and receptor agonists.

Synthesis Analysis

The synthesis of related compounds involves efficient and straightforward processes, as indicated by the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, which is characterized by spectral analysis . This suggests that the synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide could potentially follow a similar route, with careful consideration of the reagents and conditions to ensure the introduction of the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity and purity of the synthesized compound. For N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, similar analytical techniques would likely be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical behavior of similar compounds has been studied, with particular attention to their interaction with biological targets. For instance, the protonation of fentanyl analogs occurs on the piperidine ring, as verified by both solid-state and solution studies . Docking studies have also been conducted to understand the interaction of these molecules with their respective receptors . These analyses would be relevant to N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, as they could predict its reactivity and binding affinity to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are influenced by the presence of fluorine atoms and other substituents. The introduction of fluorine has been shown to enhance the activity and selectivity of 5-HT1A receptor agonists, as well as improve their oral bioavailability . These properties are critical for the development of pharmaceutical agents and would be important considerations in the analysis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide.

Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

Research has shown that compounds structurally similar to N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, such as selective orexin receptor antagonists, have significant effects on compulsive food consumption and binge eating behaviors in animal models. These findings highlight the compound's relevance in exploring treatments for eating disorders with a compulsive component, suggesting a major role of orexin-1 receptor mechanisms in binge eating (Piccoli et al., 2012).

Serotonin Receptor Modulation

Another area of application involves the modulation of serotonin receptors, where derivatives of the compound have been studied for their selective, potent, and orally active agonist properties at 5-HT1A receptors. These characteristics indicate potential antidepressant effects and provide insights into the development of new treatments for mood disorders (Vacher et al., 1999).

Radiopharmaceutical Applications

Compounds with structural similarities have been synthesized for potential use in imaging dopamine D4 receptors, demonstrating the role of such chemicals in developing diagnostic tools and studying neurological disorders through electrophilic fluorination techniques (Eskola et al., 2002).

Corrosion Inhibition

In the field of materials science, derivatives have been investigated for their adsorption and corrosion inhibition properties on metal surfaces. This research not only opens avenues for industrial applications but also contributes to our understanding of molecular interactions at interfaces (Kaya et al., 2016).

Kinase Inhibition for Cancer Therapy

Furthermore, research into kinase inhibition for cancer treatment has identified compounds within this structural class as potential inhibitors of the Met kinase superfamily. This suggests its utility in the development of targeted cancer therapies by inhibiting crucial pathways involved in tumor growth and metastasis (Schroeder et al., 2009).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBSINDRFXAPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

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